N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound with a unique structure that includes a benzothiophene ring
Preparation Methods
The synthesis of N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multicomponent reactions. One common method includes the reaction of benzothiophene derivatives with isopropylamine under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives and similar compounds:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is used in similar applications but has a different structure and reactivity profile.
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: Another compound with similar functional groups but different overall structure and properties. The uniqueness of this compound lies in its specific benzothiophene core and the presence of isopropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-di(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-10(2)16(11(3)4)15(17)14-9-12-7-5-6-8-13(12)18-14/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSXBRFJJBBFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(S1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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